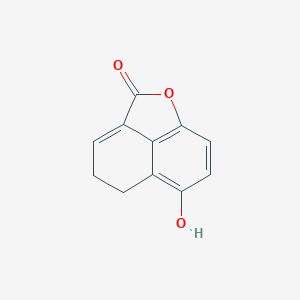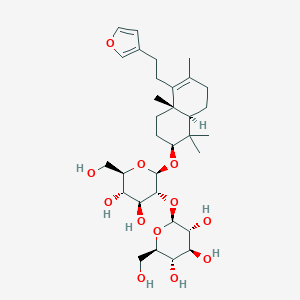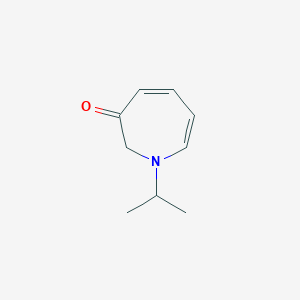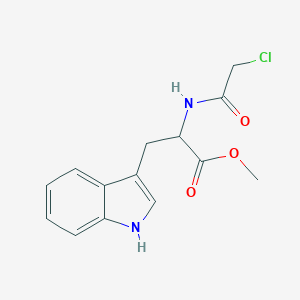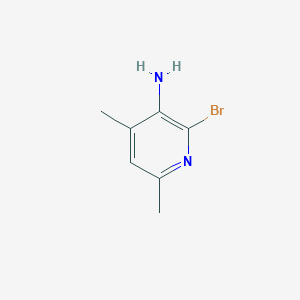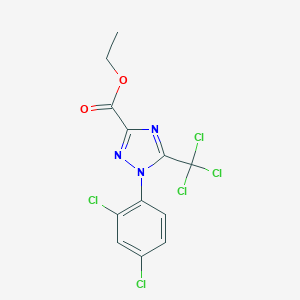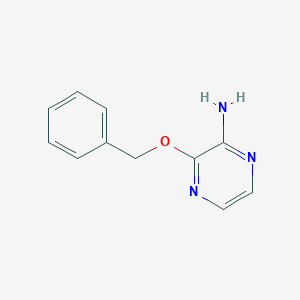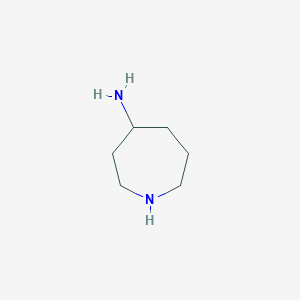
Azepan-4-amine
Overview
Description
Mechanism of Action
Target of Action
Azepan-4-amine, also known as 4-azepanamine, is a small molecule with a seven-membered nitrogen-containing heterocycle . The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .
Mode of Action
It is known that the compound interacts with its target, the camp-dependent protein kinase catalytic subunit alpha, through a mechanism that is yet to be elucidated . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the cellular processes it is involved in.
Biochemical Pathways
These pathways could include those involved in cell growth, proliferation, and differentiation .
Pharmacokinetics
It has a molecular weight of 114.19 and a boiling point of 79-80°C at 10 mmHg . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
Given its interaction with the cAMP-dependent protein kinase catalytic subunit alpha, it is plausible that the compound could influence cellular processes regulated by this enzyme, potentially leading to changes in cell growth, proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepan-4-amine can be synthesized through several methods. One common approach involves the multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents.
Industrial Production Methods: In industrial settings, this compound is often produced through a two-step [5+2] annulation process. This involves the use of gold catalysis to achieve high regioselectivities and diastereoselectivities. The reaction typically starts with the oxidation of N-(pent-4-yn-1-yl)piperidine, followed by gold-catalyzed intramolecular alkyne oxidation .
Chemical Reactions Analysis
Types of Reactions: Azepan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under mild conditions using reagents such as m-CPBA.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: The major products formed from these reactions include various azepane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Azepan-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Comparison with Similar Compounds
Azepan-4-amine can be compared with other seven-membered heterocyclic compounds, such as:
Azepine: Contains a nitrogen atom in the ring but lacks the amino group at the fourth position.
Benzodiazepine: Contains a fused benzene ring and exhibits different pharmacological properties.
Oxazepine: Contains an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with an amino group at the fourth position, allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
azepan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRPJNPCUSWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400213 | |
| Record name | Azepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108724-15-8 | |
| Record name | Hexahydro-1H-azepin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108724-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azepan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


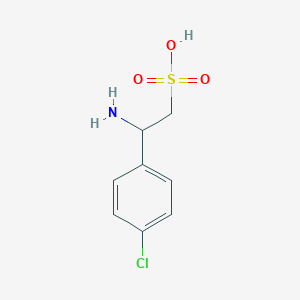
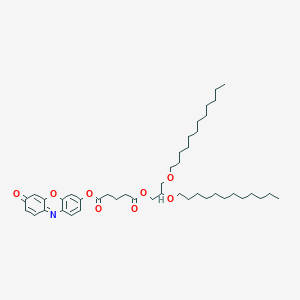
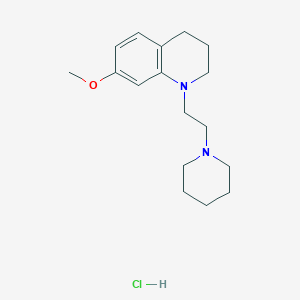
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
